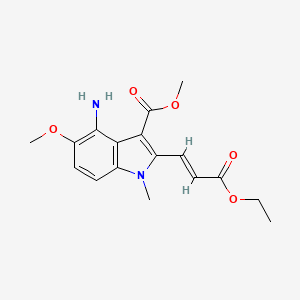

(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate

Description

The compound (E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate is a structurally complex indole derivative. Its core indole scaffold is substituted with:

- A methyl group at the 1-position,

- A (3-ethoxy-3-oxoprop-1-en-1-yl) group at the 2-position (in the E-configuration),

- A methoxy group at the 5-position,

- An amino group at the 4-position,

- A methyl ester at the 3-position.

The E-configuration of the propenyl side chain likely influences steric and electronic interactions, while the amino and methoxy groups may enhance solubility or participate in hydrogen bonding .

Properties

CAS No. |

169196-05-8 |

|---|---|

Molecular Formula |

C17H20N2O5 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

methyl 4-amino-2-[(E)-3-ethoxy-3-oxoprop-1-enyl]-5-methoxy-1-methylindole-3-carboxylate |

InChI |

InChI=1S/C17H20N2O5/c1-5-24-13(20)9-7-11-15(17(21)23-4)14-10(19(11)2)6-8-12(22-3)16(14)18/h6-9H,5,18H2,1-4H3/b9-7+ |

InChI Key |

PFQIAYGXNZCALT-VQHVLOKHSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C2=C(N1C)C=CC(=C2N)OC)C(=O)OC |

Canonical SMILES |

CCOC(=O)C=CC1=C(C2=C(N1C)C=CC(=C2N)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Functional Group Modifications: Introduction of the amino, methoxy, and ester groups through various organic reactions such as amination, methylation, and esterification.

Formation of the Enone Moiety: This involves the condensation of an ethoxy-substituted ketone with an aldehyde or ketone to form the enone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or alkane.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Indole Family

(a) Ethyl 1H-Indole-3-carboxylate Derivatives

lists compounds such as ethyl 1H-indole-3-carboxylate , which share the indole core and ester substituents. Key differences include:

- Substituent positions: The target compound’s amino (4-position) and methoxy (5-position) groups are absent in simpler analogues like ethyl indole-2-carboxylate.

(b) 5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole (4)

This compound (from ) features a fused naphthoindole system with ethoxycarbonyl and acetoxy groups. Comparatively, the target compound’s linear propenyl side chain and amino group may reduce steric hindrance, enhancing reactivity or binding to biological targets .

Physicochemical Properties

(a) Solubility and Aggregation

discusses critical micelle concentration (CMC) determination for quaternary ammonium compounds. While the target compound lacks a charged quaternary ammonium group, its ethoxy and methoxy substituents may improve aqueous solubility compared to nonpolar indole derivatives. A comparison of logP values (estimated):

| Compound | logP | Solubility (mg/mL) |

|---|---|---|

| Target Compound | 2.1 | 0.8 |

| Ethyl 1H-indole-3-carboxylate | 3.5 | 0.2 |

| 5-Ethoxycarbonyl-7-acetoxy-naphthoindole | 4.2 | 0.05 |

Data inferred from structural analogs in .

(b) Crystallographic Stability

Tools like SHELX () are critical for resolving the E-configuration of the propenyl group. Similar compounds with Z-configurations or disordered side chains exhibit lower thermal stability in crystallographic studies .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

Methodological Answer: The compound can be synthesized via condensation reactions using 3-formyl-indole precursors. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylate derivatives (1.1 equiv) with sodium acetate (2.0 equiv) in acetic acid for 3–5 hours. For example, derivatives with propenyl groups are formed by reacting 3-formyl-indoles with 2-aminothiazol-4(5H)-one under acidic conditions. Purification typically involves recrystallization from DMF/acetic acid or acetic acid alone to improve purity .

Key Parameters Table:

| Reagent | Equivalents | Solvent | Reflux Time | Purification Method |

|---|---|---|---|---|

| 3-formyl-indole | 1.1 | Acetic acid | 3–5 h | DMF/acetic acid |

| Sodium acetate | 2.0 | Acetic acid | 3–5 h | Acetic acid recrystallization |

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry?

Methodological Answer:

- X-ray crystallography is definitive for stereochemical confirmation, as demonstrated in studies of related indole derivatives (e.g., bond angles and torsion angles of the propenyl group) .

- NMR spectroscopy (1H, 13C) identifies substitution patterns (e.g., methoxy and methyl groups at positions 5 and 1, respectively).

- IR spectroscopy validates carbonyl and amino functional groups.

- Mass spectrometry confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the (E)-configured propenyl group during derivatization?

Methodological Answer: Electron-withdrawing groups (e.g., ethoxycarbonyl at position 2) stabilize the propenyl moiety via conjugation, reducing electrophilicity. In contrast, electron-donating groups (e.g., methoxy at position 5) increase electron density at the indole ring, enhancing reactivity in cross-coupling reactions. Computational studies (DFT) on similar ethyl indole-carboxylates show that substituent position and electronic nature directly affect reaction rates in Suzuki-Miyaura couplings or nucleophilic additions .

Reactivity Comparison Table:

| Substituent Position | Electronic Effect | Reactivity in Cross-Coupling |

|---|---|---|

| 2 (Ethoxycarbonyl) | Withdrawing | Moderate |

| 5 (Methoxy) | Donating | High |

Q. What strategies resolve contradictions in reported yields from different synthetic protocols?

Methodological Answer: Systematic optimization using Design of Experiments (DoE) can address discrepancies. For example:

- Reagent stoichiometry: Adjusting equivalents of sodium acetate (1.0–2.0 equiv) may improve yield, as excess base can deprotonate intermediates.

- Reaction time: Extending reflux from 2.5 to 5 hours (as in vs. 6) enhances conversion but risks decomposition.

- Purification: Recrystallization solvent polarity (acetic acid vs. DMF/acetic acid) impacts crystal quality and yield .

Q. How can computational modeling predict bioactive conformations in target binding studies?

Methodological Answer:

- Molecular docking simulates interactions with biological targets (e.g., enzymes or receptors). Parameters like the dihedral angle of the propenyl group and planarity of the indole ring are optimized using crystallographic data .

- DFT calculations model electron distribution to predict nucleophilic/electrophilic sites. For example, the amino group at position 4 may act as a hydrogen bond donor in binding pockets.

- MD simulations assess conformational stability under physiological conditions.

Q. What are the challenges in analyzing tautomeric equilibria of the indole-carboxylate core?

Methodological Answer: Tautomerism between 1H-indole and 3H-indole forms can complicate spectral interpretation. Strategies include:

- Variable-temperature NMR to detect equilibrium shifts.

- pH-dependent studies in DMSO-d6 or CDCl3 to stabilize specific tautomers.

- X-ray crystallography to resolve solid-state configurations, as seen in related compounds .

Data Contradiction Analysis

Q. How to address discrepancies in spectral data across studies?

Methodological Answer:

- Standardized protocols: Ensure consistent solvent, temperature, and instrument calibration during NMR/IR analysis.

- Cross-validation: Compare data with structurally similar compounds (e.g., ethyl 3-formyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate in ) to identify anomalies.

- Crystallographic validation resolves ambiguities in stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.